molecular formula C13H10N2O4S B5600394 2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(5-METHYL-2-FURYL)-1-ETHANONE

2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(5-METHYL-2-FURYL)-1-ETHANONE

Cat. No.: B5600394
M. Wt: 290.30 g/mol
InChI Key: GDWSSDDJVPAHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(5-METHYL-2-FURYL)-1-ETHANONE is a useful research compound. Its molecular formula is C13H10N2O4S and its molecular weight is 290.30 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5-methyl-2-furyl)ethanone is 290.03612798 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Oxadiazole derivatives, including those structurally related to the specified compound, have shown significant antimicrobial and antifungal activities. For instance, specific oxadiazole compounds have been synthesized and demonstrated potent antimycobacterial activity against M. tuberculosis, including strains resistant to isoniazid, highlighting their potential in treating tuberculosis (Ali & Shaharyar, 2007). Moreover, certain tetrazole derivatives exhibited strong anticandidal effects with minimal cytotoxicity, suggesting their applicability in combating fungal infections (Kaplancıklı et al., 2014).

Antituberculosis Agents

  • Research has focused on the development of oxadiazol-2-ylthio compounds as antituberculosis agents. Compounds with the oxadiazole moiety have been synthesized and tested for their efficacy against Mycobacterium tuberculosis, with certain derivatives showing promise as potential treatments for tuberculosis (Mir, Siddiqui, & Comrie, 1991).

Anticancer Agents

  • Oxadiazole derivatives have also been explored for their potential anticancer properties. A study synthesized thiazolyl(hydrazonoethyl)thiazoles using a compound with an oxadiazole moiety as a building block, demonstrating significant antitumor activities against breast cancer cells, suggesting their potential as anti-breast cancer agents (Mahmoud et al., 2021).

Corrosion Inhibition

  • In the context of materials science, oxadiazole derivatives have been investigated for their corrosion inhibition properties. Specifically, derivatives have shown efficacy in protecting mild steel in sulphuric acid, indicating their utility in industrial applications to prevent corrosion (Ammal, Prajila, & Joseph, 2018).

Properties

IUPAC Name

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(5-methylfuran-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4S/c1-8-4-5-10(18-8)9(16)7-20-13-15-14-12(19-13)11-3-2-6-17-11/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWSSDDJVPAHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)CSC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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